![molecular formula C14H13N3O2 B2491180 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione CAS No. 129854-24-6](/img/structure/B2491180.png)

2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

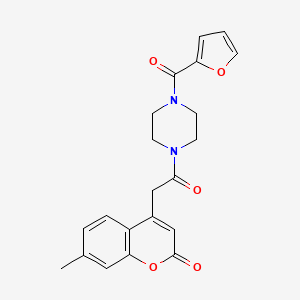

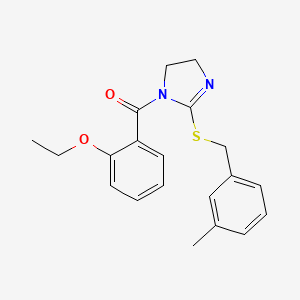

The compound "2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione" is a functionalized heterocyclic compound that has been studied for its unique chemical and physical properties. Its synthesis and applications have garnered interest in the field of organic chemistry due to its potential utility in various synthetic pathways and material science applications.

Synthesis Analysis

The synthesis of derivatives similar to "this compound" involves catalyzed reactions that allow for the formation of highly functionalized compounds. For instance, the Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides leads to the formation of compounds with significant structural complexity and functional group diversity (Shinde et al., 2021).

Molecular Structure Analysis

The molecular structure and packing of related compounds can be stabilized by intramolecular hydrogen-bonding and π-interactions, which are crucial for determining the compound's reactivity and physical properties. An example is N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, showcasing the importance of these interactions in stabilizing the molecular structure (Wang et al., 2008).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, offering a pathway to synthesize novel heterocyclic compounds. The palladium-catalyzed one-step synthesis of isoindole-1,3-diones from o-halobenzoates and primary amines illustrates the versatility of these compounds in organic synthesis (Worlikar & Larock, 2008).

Physical Properties Analysis

The physical properties, such as photophysical characteristics, of related compounds reveal significant absorption and emission values with large red-shifts, indicating their potential in material science applications, especially in photovoltaic cells and organic light-emitting diodes (Shinde et al., 2021).

科学的研究の応用

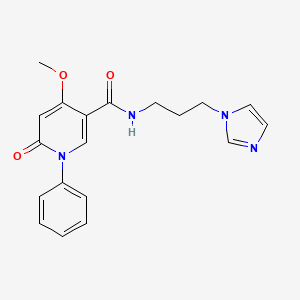

Synthesis and Antibacterial Activity :

- Ahmed, Sharma, Nagda, Salvi, & Talesara (2006) studied the synthesis of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes and their antibacterial activity. They found that these compounds, including 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione derivatives, showed promising antibacterial properties against various bacterial strains (Ahmed et al., 2006).

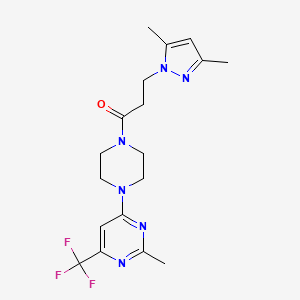

Chemical Synthesis and Photophysical Properties :

- Shinde, Rangan, Kumar, & Kumar (2021) described a Rhodium(III)-catalyzed annulation and spirocyclization of similar compounds, showing good functional group tolerance and scalability. The photophysical properties of these compounds were also investigated, revealing high absorption and emission values (Shinde et al., 2021).

Molecular Structure Analysis :

- Wang, Jian, & Liu (2008) prepared a compound closely related to this compound and analyzed its molecular structure and packing, which are stabilized by intramolecular hydrogen-bonding and C—H⋯π interactions (Wang, Jian, & Liu, 2008).

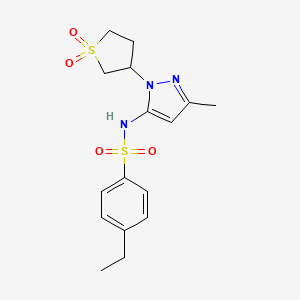

Synthesis and Antimicrobial Evaluation :

- Jat, Salvi, Talesara, & Joshi (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities. These compounds showed significant antimicrobial properties (Jat et al., 2006).

Corrosion Inhibition Studies :

- Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk (2017) investigated aza-pseudopeptides, including this compound derivatives, as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated efficient inhibition properties (Chadli et al., 2017).

将来の方向性

作用機序

Target of action

Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds

Mode of action

Isoindoline-1,3-diones are known to interact with various biological targets due to their diverse chemical reactivity .

Biochemical pathways

Isoindoline-1,3-diones are known to have diverse applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Result of action

Isoindoline-1,3-diones are known for their potential use in diverse fields .

特性

IUPAC Name |

2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMAETWCOTYRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)

![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)

![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)